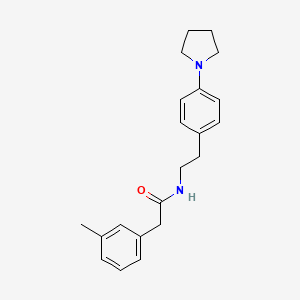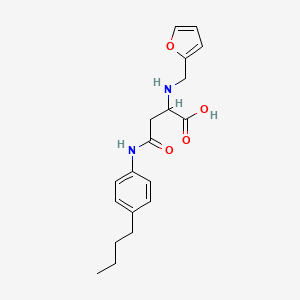![molecular formula C21H22N2O2S B2936789 4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873076-11-0](/img/structure/B2936789.png)
4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It might also include the type of compound it is (for example, whether it’s an organic compound, a benzamide, a thiazole, etc.) .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This can include the starting materials, the reagents used, the conditions of the reaction (like temperature and pH), and the steps of the reaction .Molecular Structure Analysis
The molecular structure analysis involves understanding the 3D structure of the molecule. This can include the types of bonds (like single, double, or triple bonds), the bond angles, and the presence of any functional groups .Chemical Reactions Analysis
The chemical reactions analysis involves understanding how the compound reacts with other substances. This can include the types of reactions it undergoes (like addition, substitution, or elimination reactions), the products of these reactions, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It can also include its reactivity, stability, and any special characteristics like color or odor .Applications De Recherche Scientifique
Synthesis and Biological Activities : A study by Abu‐Hashem et al. (2020) detailed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds, including derivatives similar in structure to 4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, exhibited significant anti-inflammatory and analgesic activities. The compounds were tested for cyclooxygenase-1/2 (COX-1/2) inhibition, demonstrating high selectivity and efficacy comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Anticancer Properties : In research focused on anticancer applications, Ravinaik et al. (2021) synthesized and evaluated a series of benzamides for their efficacy against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug etoposide against cell lines such as MCF-7, A549, Colo-205, and A2780. This suggests potential therapeutic applications of this compound derivatives in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Activities : Another aspect of the compound's utility is demonstrated in its antimicrobial potential. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial activities. These studies provide insights into the compound's role in developing new antimicrobial agents, indicating its structural derivatives could be potent against various microorganisms (Bektaş et al., 2007).
Mécanisme D'action
Target of Action
The compound could potentially interact with various proteins or enzymes in the body due to its complex structure. The thiazole ring, a core component of many biologically active compounds, might play a crucial role in binding to the target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. For instance, the presence of the methoxy group might influence its absorption and distribution .
Safety and Hazards
Orientations Futures
The future directions for a compound could involve potential applications or areas of research. For a drug, this could include new diseases it could potentially treat, or new delivery methods. For a chemical compound, this could include new reactions it could be used in, or new materials it could help create .
Propriétés
IUPAC Name |
4-methoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-4-6-17(13-14)21-23-15(2)19(26-21)11-12-22-20(24)16-7-9-18(25-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGLLEYTKWSLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/no-structure.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)
![(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid](/img/structure/B2936709.png)
![[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B2936710.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2936711.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2936717.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2936721.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2936723.png)
![(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide](/img/structure/B2936727.png)
![1-[1-[4-(Trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2936728.png)
